molecular formula C10H13NO3 B3111977 Methyl 4-methoxy-3,5-dimethylpicolinate CAS No. 187222-18-0

Methyl 4-methoxy-3,5-dimethylpicolinate

Cat. No. B3111977
CAS RN: 187222-18-0
M. Wt: 195.21 g/mol
InChI Key: IFQLJYFNYDIFEE-UHFFFAOYSA-N
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Description

“Methyl 4-methoxy-3,5-dimethylpicolinate” is a chemical compound with the molecular formula C10H13NO3 . It is also known as “methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate” and "2-Pyridinecarboxylic acid, 4-methoxy-3,5-dimethyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methoxy-3,5-dimethylpicolinate” is represented by the formula C10H13NO3 . The InChI code for the compound is 1S/C10H13NO3/c1-6-5-11-8 (10 (12)14-4)7 (2)9 (6)13-3/h5H,1-4H3 .


Physical And Chemical Properties Analysis

“Methyl 4-methoxy-3,5-dimethylpicolinate” is a colorless to yellow liquid or semi-solid or solid . It is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 195.22 .

Scientific Research Applications

Molecular Structure and Spectroscopy

Studies on related methoxy substituted compounds have focused on their molecular structure, spectroscopic properties, and theoretical calculations. For instance, the work on methoxy substituted phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones by Mirković et al. (2014) involves a combined experimental and theoretical study on these dyes, characterized by X-ray single-crystal analysis and quantum chemical calculations. These findings suggest that similar studies could be applied to Methyl 4-methoxy-3,5-dimethylpicolinate to understand its structural and spectroscopic properties (Mirković et al., 2014).

Photodynamic Therapy Applications

Related research on zinc phthalocyanine substituted with methoxy groups has highlighted its potential in photodynamic therapy for the treatment of cancer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020). This suggests that methyl 4-methoxy-3,5-dimethylpicolinate, with its methoxy and dimethyl groups, could also find applications in the field of photodynamic therapy after further study.

Conformational Analysis

Research on dimethylanisole derivatives, including 3,4-dimethylanisole, has been carried out to understand conformational effects on large amplitude motions using microwave spectroscopy and quantum chemical calculations (Ferres et al., 2019). Such studies can provide a basis for exploring the dynamic behavior of methyl 4-methoxy-3,5-dimethylpicolinate in various states, potentially impacting its application in material sciences.

Safety and Hazards

“Methyl 4-methoxy-3,5-dimethylpicolinate” is classified under the GHS07 pictogram . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-5-11-8(10(12)14-4)7(2)9(6)13-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQLJYFNYDIFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-3,5-dimethylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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